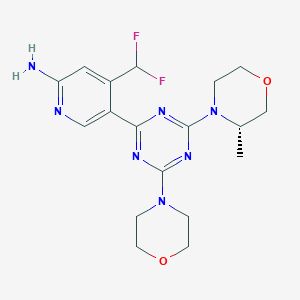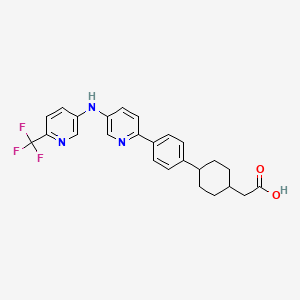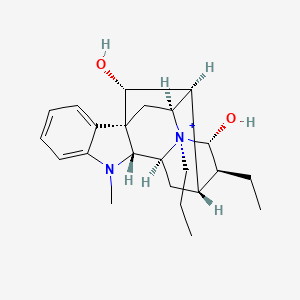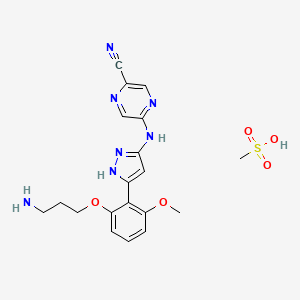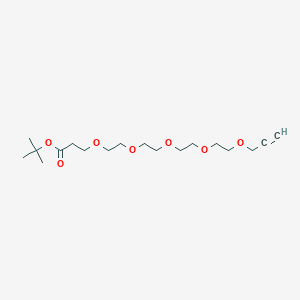
propargyl-PEG5-t-butyl ester
Overview
Description
Propargyl-PEG5-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of propargyl-PEG5-t-butyl ester is C18H32O7 . Its molecular weight is 360.4 g/mol . The InChI string is InChI=1S/C18H32O7/c1-5-7-20-9-11-22-13-15-24-16-14-23-12-10-21-8-6-17 (19)25-18 (2,3)4/h1H,6-16H2,2-4H3 .Chemical Reactions Analysis
The propargyl group in propargyl-PEG5-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of propargyl-PEG5-t-butyl ester is 360.4 g/mol . It has a molecular formula of C18H32O7 . The compound has a topological polar surface area of 72.4 Ų . It has a rotatable bond count of 18 . The compound has a complexity of 367 .Scientific Research Applications
Propargyl-PEG5-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
-
Drug Delivery
- Summary of Application : Propargyl-PEG5-t-butyl ester can be used in drug delivery systems. The hydrophilic PEG spacer can improve the water-solubility of the drug, enhancing its bioavailability .
- Methods of Application : The propargyl group of the compound can be linked to drug molecules using Click Chemistry. The resulting conjugate can then be used in drug delivery systems .
- Results or Outcomes : The use of this compound in drug delivery can potentially enhance the effectiveness of the drug by improving its solubility and bioavailability .
-
Bioconjugation
- Summary of Application : Propargyl-PEG5-t-butyl ester can be used in bioconjugation, a process that involves attaching two biomolecules together .
- Methods of Application : The propargyl group of the compound can react with azide-bearing biomolecules to form a stable triazole linkage .
- Results or Outcomes : This can be used to create a variety of bioconjugates for research or therapeutic purposes .
-
Proteomics Research
- Summary of Application : Propargyl-PEG5-t-butyl ester can be used in proteomics research .
- Methods of Application : The propargyl group of the compound can be linked to proteins or peptides using Click Chemistry .
- Results or Outcomes : This can help in the study of protein function, interactions, and structure .
-
Antibody-Drug Conjugates
- Summary of Application : Propargyl-PEG5-t-butyl ester can be used in the synthesis of antibody-drug conjugates .
- Methods of Application : The propargyl group of the compound can be linked to drug molecules, and the resulting conjugate can be attached to antibodies .
- Results or Outcomes : This can result in targeted drug delivery, improving the effectiveness of the drug .
-
Proteolysis-Targeting Chimeras (PROTACs)
- Summary of Application : Propargyl-PEG5-t-butyl ester can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) .
- Methods of Application : The propargyl group of the compound can be linked to a ligand for a protein of interest, and the resulting conjugate can be used to recruit an E3 ubiquitin ligase to the protein, leading to its degradation .
- Results or Outcomes : This can be used for targeted protein degradation, a promising strategy for drug development .
-
Synthesis of Biochemicals
- Summary of Application : Propargyl-PEG5-t-butyl ester can be used in the synthesis of various biochemicals .
- Methods of Application : The propargyl group of the compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .
- Results or Outcomes : This can result in the creation of a variety of biochemicals for research or therapeutic purposes .
-
Creation of Bioactive Conjugates
- Summary of Application : Propargyl-PEG5-t-butyl ester can be used in the creation of bioactive conjugates .
- Methods of Application : The propargyl group of the compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .
- Results or Outcomes : This can result in the creation of bioactive conjugates that can be used in various biological applications .
-
Synthesis of Polymer Networks
- Summary of Application : Propargyl-PEG5-t-butyl ester can be used in the synthesis of polymer networks .
- Methods of Application : The propargyl group of the compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .
- Results or Outcomes : This can result in the creation of polymer networks that can be used in various applications, such as drug delivery and tissue engineering .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-5-7-20-9-11-22-13-15-24-16-14-23-12-10-21-8-6-17(19)25-18(2,3)4/h1H,6-16H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMNICQRHSVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200103 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propargyl-PEG5-t-butyl ester | |
CAS RN |
1245823-50-0 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)

